The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic molecule with significant potential in scientific research, particularly in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 518.04 g/mol. This compound is classified under the category of hydrazones and triazoles, which are known for their diverse biological activities.
The synthesis of this compound typically involves several steps, starting from simpler organic precursors. The general synthetic route can be outlined as follows:
The compound features a complex structure characterized by multiple functional groups including:
Cc(cc1)ccc1-n1c(SCC(N/N=C/c(cccc2CC=C)c2O)=O)nnc1-c(cc1)ccc1Cl
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as controlled temperatures and pH levels to optimize yields and selectivity.
The mechanism of action for this compound is primarily related to its interaction with biological targets, potentially involving:
Research indicates that compounds with similar structures exhibit diverse biological activities, suggesting that this compound may also possess significant pharmacological properties.
This compound has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7